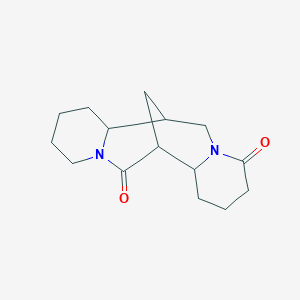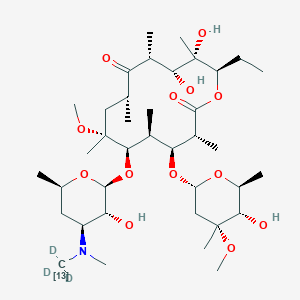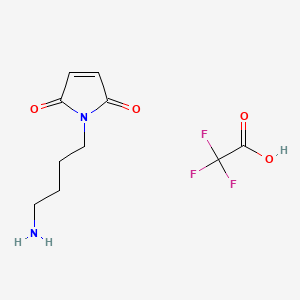
2,17-Dioxosparteine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,17-Dioxosparteine is a bis-quinolizidine alkaloid derived from the plant species Lupinus. This compound is part of a family of alkaloids known for their diverse pharmacological properties, including antihypertensive, anti-inflammatory, and antiarrhythmic effects . The structure of this compound includes two oxo groups at positions 2 and 17 on the sparteine skeleton, which significantly influences its chemical behavior and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,17-Dioxosparteine can be achieved through various methods. One common approach involves the oxidation of sparteine using oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions . The reaction typically requires an acidic or neutral medium and is carried out at elevated temperatures to ensure complete oxidation.
Industrial Production Methods: Industrial production of this compound often involves large-scale oxidation processes using similar oxidizing agents. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pH, and reaction time. The product is then purified using techniques such as crystallization or chromatography to obtain high-purity this compound suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions: 2,17-Dioxosparteine undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of higher oxo derivatives.
Reduction: Reduction reactions can convert the oxo groups back to hydroxyl groups.
Substitution: The oxo groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines or thiols.
Major Products:
Oxidation: Higher oxo derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Amino or thio derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,17-Dioxosparteine has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other complex alkaloids and as a reagent in organic synthesis.
Biology: Studied for its role in plant defense mechanisms and its interactions with various biological systems.
Medicine: Investigated for its potential therapeutic effects, including antihypertensive and antiarrhythmic properties.
Mécanisme D'action
The mechanism of action of 2,17-Dioxosparteine involves its interaction with various molecular targets, including ion channels and enzymes. It is known to block sodium channels, which contributes to its antiarrhythmic effects. Additionally, it may chelate calcium and magnesium ions, further influencing its pharmacological activity .
Comparaison Avec Des Composés Similaires
- 2-Oxosparteine
- 15-Oxosparteine
- 17-Oxosparteine
- 2,13-Dioxosparteine
- 2-Oxo-13-Hydroxysparteine
- 2-Oxo-17-Hydroxysparteine
Comparison: 2,17-Dioxosparteine is unique due to the presence of oxo groups at both the 2 and 17 positions, which significantly alters its chemical reactivity and biological activity compared to other oxosparteines. This dual substitution pattern provides distinct pharmacological properties and makes it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C15H22N2O2 |
|---|---|
Poids moléculaire |
262.35 g/mol |
Nom IUPAC |
7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecane-6,16-dione |
InChI |
InChI=1S/C15H22N2O2/c18-14-6-3-5-13-11-8-10(9-17(13)14)12-4-1-2-7-16(12)15(11)19/h10-13H,1-9H2 |
Clé InChI |
HBYSMHYHSFSCED-UHFFFAOYSA-N |
SMILES canonique |
C1CCN2C(C1)C3CC(C2=O)C4CCCC(=O)N4C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-Amino-3,3-bis(4-fluorophenyl)propanoyl]-4-fluoropyrrolidine-2-carbonitrile](/img/structure/B12298282.png)
![Tert-butyl 4-((8-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)methyl)piperidine-1-carboxylate](/img/structure/B12298288.png)
![2-Aminopentanedioic acid;2-[bis(2-hydroxyethyl)amino]ethanol](/img/structure/B12298296.png)



![[(7S,9Z,11S,12R,13S,14R,15R,16R,17S,18S,19Z,21Z)-2,15,17,32-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-1'-[2,3,3,3-tetradeuterio-2-(trideuteriomethyl)propyl]spiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(31),2,4,9,19,21,25(32),26,29-nonaene-28,4'-piperidine]-13-yl] acetate](/img/structure/B12298327.png)
![2,4,6-Tris(3'-(pyridin-3-yl)-[1,1'-biphenyl]-3-yl)-1,3,5-triazine](/img/structure/B12298330.png)

![19-Fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one;hydrate](/img/structure/B12298339.png)
![2-[2-(2-Aminopropanoylamino)propanoylamino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B12298340.png)

![8-Isobutyryl-3-(piperidin-4-ylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride](/img/structure/B12298358.png)
![5-bromo-4-[(5-bromopyridin-3-yl)methylimino]-2-methyl-1H-pyrimidin-6-one;hydrobromide](/img/structure/B12298360.png)
